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Compound of Interest

Compound Name: (R)-4-Isopropyloxazolidin-2-one

Cat. No.: B1662103 Get Quote

An In-depth Technical Guide to (R)-4-Isopropyloxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction
(R)-4-Isopropyloxazolidin-2-one is a chiral auxiliary widely employed in asymmetric

synthesis. Its rigid heterocyclic structure and the stereodirecting influence of the isopropyl

group make it a valuable tool for the stereocontrolled synthesis of complex molecules,

particularly in the development of active pharmaceutical ingredients (APIs). This guide provides

a comprehensive overview of its chemical properties, applications in asymmetric synthesis with

supporting quantitative data, and detailed experimental protocols.

Compound Identification and Properties
The fundamental properties of (R)-4-Isopropyloxazolidin-2-one are summarized below,

providing key identifiers and physicochemical data.
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Property Value Reference(s)

CAS Number 95530-58-8

Molecular Formula C₆H₁₁NO₂

Molecular Weight 129.16 g/mol

Appearance
White to light yellow crystalline

powder

Melting Point 70-72 °C

Optical Activity [α]²⁰/D +17° (c = 6 in ethanol)

SMILES CC(C)[C@@H]1COC(=O)N1

InChI Key
YBUPWRYTXGAWJX-

YFKPBYRVSA-N

Molecular Structure Diagram
Caption: Molecular structure of (R)-4-Isopropyloxazolidin-2-one.

Applications in Asymmetric Synthesis
The primary application of (R)-4-isopropyloxazolidin-2-one is as a chiral auxiliary to direct the

stereochemical outcome of reactions such as alkylations, aldol additions, and Diels-Alder

reactions. The auxiliary is first acylated, and the resulting N-acyl derivative is then used in the

desired stereoselective transformation.

Quantitative Data on Performance
The effectiveness of oxazolidinone auxiliaries is demonstrated by the high diastereoselectivity

achieved in various carbon-carbon bond-forming reactions. The following table presents

comparative data for related N-acyloxazolidinones in asymmetric alkylation and aldol reactions.

Table 1: Asymmetric Alkylation of N-Acyloxazolidinones
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Entry

N-
Acyloxa
zolidino
ne

Electrop
hile

Base Solvent
Temp.
(°C)

Yield
(%)

Diastere
omeric
Ratio
(d.r.)

1

N-

Propionyl

-(S)-4-

benzyl-2-

oxazolidi

none

Benzyl

bromide
LDA THF -78 92 >99:1

2

N-

Propionyl

-(S)-4-

isopropyl

-2-

oxazolidi

none

Methyl

iodide
NaHMDS THF -78 85 95:5

3

N-

Butyryl-

(R)-4-

phenyl-2-

oxazolidi

none

Allyl

iodide
LHMDS THF -78 90 98:2

Table 2: Asymmetric Aldol Reactions with N-Acyloxazolidinones
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Entry

N-
Acyloxa
zolidino
ne

Aldehyd
e

Lewis
Acid/Ba
se

Solvent
Temp.
(°C)

Yield
(%)

Diastere
omeric
Ratio
(d.r.)

1

N-

Propionyl

-(S)-4-

benzyl-2-

oxazolidi

none

Benzalde

hyde

Bu₂BOTf

/ DIPEA
CH₂Cl₂ -78 to 0 85

>99:1

(syn)

2

N-

Propionyl

-(S)-4-

isopropyl

-2-

oxazolidi

none

Isobutyra

ldehyde

Bu₂BOTf

/ Et₃N
CH₂Cl₂ -78 to 0 91

98:2

(syn)

3

N-

Propionyl

-(R)-4-

phenyl-2-

oxazolidi

none

Propional

dehyde

TiCl₄ /

DIPEA
CH₂Cl₂ -78 to 0 88

95:5

(syn)

Experimental Protocols
Detailed methodologies for the N-acylation of the chiral auxiliary and a subsequent asymmetric

aldol reaction are provided below. These protocols are fundamental to the application of (R)-4-
isopropyloxazolidin-2-one in synthesis.

Protocol 1: N-Acylation of (R)-4-Isopropyloxazolidin-2-
one[4][6]
This procedure describes the acylation of the oxazolidinone, a necessary first step for its use

as a chiral auxiliary.
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Materials:

(R)-4-Isopropyloxazolidin-2-one

Anhydrous Tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) in hexanes

Acyl chloride (e.g., propionyl chloride)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add (R)-4-
isopropyloxazolidin-2-one (1.0 eq) and anhydrous THF.

Cool the solution to -78 °C in a dry ice/acetone bath.

Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting mixture at -78 °C for 30

minutes.

Add the desired acyl chloride (1.1 eq) dropwise.

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and

continue stirring for an additional 2 hours.

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Asymmetric Boron-Mediated Aldol
Reaction[4][6]
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This protocol details a highly diastereoselective syn-aldol reaction using the N-acylated chiral

auxiliary.

Materials:

N-Acyl-(R)-4-isopropyloxazolidin-2-one (from Protocol 1)

Anhydrous Dichloromethane (CH₂Cl₂)

Dibutylboron triflate (Bu₂BOTf)

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

Aldehyde (e.g., isobutyraldehyde)

Phosphate buffer (pH 7)

Methanol (MeOH)

30% Hydrogen peroxide (H₂O₂)

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere, add the N-acyl

oxazolidinone (1.0 eq) and anhydrous CH₂Cl₂.

Cool the solution to -78 °C.

Add Bu₂BOTf (1.1 eq) dropwise, followed by the slow addition of DIPEA or Et₃N (1.2 eq).

Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30

minutes to facilitate complete enolization.

Cool the reaction mixture back down to -78 °C.

Add the aldehyde (1.2 eq), either neat or as a solution in anhydrous CH₂Cl₂, dropwise.

Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
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Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30%

hydrogen peroxide.

Stir the mixture vigorously for 1 hour at 0 °C.

Concentrate the mixture under reduced pressure to remove organic solvents.

Extract the aqueous residue with CH₂Cl₂ or ethyl acetate.

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and

then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude aldol adduct by flash column chromatography on silica gel.

Experimental Workflow Visualization
The following diagram illustrates the typical workflow for the application of (R)-4-
isopropyloxazolidin-2-one in an asymmetric aldol reaction.
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Protocol 1: N-Acylation

Protocol 2: Asymmetric Aldol Reaction

Auxiliary Cleavage & Recovery

(R)-4-Isopropyloxazolidin-2-one

Deprotonation
(n-BuLi, -78 °C)

Acylation
(Acyl Chloride, -78 °C to RT)

Aqueous Workup
(NH4Cl)

Purification
(Chromatography)

N-Acyl-(R)-4-isopropyloxazolidin-2-one

Enolate Formation
(Bu2BOTf, DIPEA, -78 to 0 °C)

Aldol Addition
(Aldehyde, -78 to 0 °C)

Oxidative Workup
(H2O2)

Purification
(Chromatography)

Diastereomerically Enriched Aldol Adduct

Cleavage of Auxiliary
(e.g., LiOH, H2O2)
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(e.g., β-Hydroxy Acid) Recovered Chiral Auxiliary

Click to download full resolution via product page

Caption: Workflow for asymmetric aldol reaction using (R)-4-isopropyloxazolidin-2-one.
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To cite this document: BenchChem. [(R)-4-Isopropyloxazolidin-2-one CAS number and
molecular structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662103#r-4-isopropyloxazolidin-2-one-cas-number-
and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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